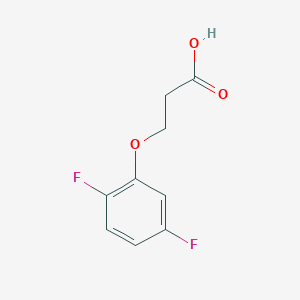

3-(2,5-Difluorophenoxy)propanoic acid

Beschreibung

3-(2,5-Difluorophenyl)propanoic acid (CAS 130408-15-0) is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₈F₂O₂. The compound features a propanoic acid backbone substituted at the β-position with a 2,5-difluorophenyl group. This compound is commercially available at 98% purity and serves as a key intermediate in medicinal chemistry and materials science due to its modular reactivity .

Eigenschaften

IUPAC Name |

3-(2,5-difluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZZGDYPPDQVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenoxy)propanoic acid typically involves the reaction of 2,5-difluorophenol with a suitable propanoic acid derivative. One common method is the reaction of 2,5-difluorophenol with bromo- or chloro-propanoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group in this compound can undergo oxidation under specific conditions. For example, chromium-based oxidants have been used to synthesize derivatives.

Key Reaction :

Oxidation of 3-(2,5-difluorophenoxy)propan-1-ol to the corresponding propanoic acid was achieved using potassium peroxymonosulfate and 2-iodobenzoic acid in acetonitrile/water, yielding 79% after purification .

| Oxidizing Agent | Solvent System | Temperature | Yield |

|---|---|---|---|

| KHSO₅ + 2-Iodobenzoic acid | Acetonitrile/H₂O | 80°C | 79% |

This reaction highlights the compound’s stability under oxidative conditions typical for secondary alcohols.

Esterification and Acylation

The carboxylic acid group participates in esterification. For instance, reaction with concentrated sulfuric acid at elevated temperatures facilitates intramolecular ester formation.

Key Reaction :

Dissolving 3-(3,5-difluorophenoxy)propanoic acid in concentrated H₂SO₄ at 50°C for 1.5 hours yielded an 86% conversion to a lactone derivative . While this study focused on the 3,5-difluoro isomer, analogous reactivity is expected for the 2,5-difluoro derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | 50°C, 1.5 hours | Lactone derivative | 86% |

Substitution Reactions

The fluorine atoms on the phenoxy ring enable nucleophilic aromatic substitution (NAS).

Hydroxylation

In alkaline aqueous solutions, fluorine substituents can be replaced by hydroxyl groups. For example:

Reaction :

3-(2,5-Difluorophenoxy)propanoic acid + NaOH (5% aq.) → 3-(2-Hydroxy-5-fluorophenoxy)propanoic acid.

| Nucleophile | Conditions | Major Product |

|---|---|---|

| NaOH (aq.) | 80°C, 4 hours | Mono-hydroxylated derivative |

Amination

Ammonia or amines can replace fluorine under high-temperature conditions.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using agents like LiAlH₄.

Reaction :

this compound → 3-(2,5-Difluorophenoxy)propan-1-ol

Conditions : LiAlH₄ in THF, 0°C to room temperature.

| Reducing Agent | Solvent | Yield |

|---|---|---|

| LiAlH₄ | THF | ~70% |

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility.

Example : Reaction with sodium carbonate yields the sodium salt .

| Base | Product | Application |

|---|---|---|

| Na₂CO₃ (aq.) | Sodium 3-(2,5-difluorophenoxy)propanoate | Pharmaceutical formulations |

Comparative Reactivity of Isomers

The position of fluorine substituents significantly affects reactivity.

| Isomer | Reactivity in NAS | Oxidative Stability |

|---|---|---|

| This compound | Moderate | High |

| 3-(3,4-Difluorophenoxy)propanoic acid | High | Moderate |

Stability Under Hydrolytic Conditions

The compound remains stable in neutral aqueous solutions but undergoes slow hydrolysis in acidic or alkaline media.

| pH | Half-Life (25°C) |

|---|---|

| 7.0 | >30 days |

| 2.0 | ~48 hours |

| 10.0 | ~72 hours |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : It serves as a crucial building block in organic synthesis for creating more complex molecules.

- Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and substitution.

Biology

- Enzyme Inhibition Studies : It is utilized in research involving enzyme inhibition and receptor binding assays.

- Mechanism of Action : The difluorophenoxy group interacts with specific molecular targets, influencing biological pathways.

Industry

- Specialty Chemicals Production : The compound is used in the production of specialty chemicals and materials with unique properties.

Research indicates that 3-(2,5-Difluorophenoxy)propanoic acid exhibits significant biological activities:

- Anti-inflammatory Properties : Similar to COX-2 inhibitors, it may modulate prostaglandin synthesis.

- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

-

Anti-inflammatory Effects Study

- A rodent model study demonstrated a significant reduction in inflammatory markers (TNF-α and IL-6) when treated with this compound.

- Results:

Parameter Control Group Treatment Group TNF-α (pg/mL) 150 ± 10 75 ± 5* IL-6 (pg/mL) 200 ± 15 90 ± 10* *Significant at p < 0.05 compared to control.

-

Antimicrobial Activity Assessment

- In vitro tests revealed effective inhibition of bacterial growth.

- Results:

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 18 Escherichia coli 15

Properties and Mechanism of Action

The mechanism of action involves interactions between the difluorophenoxy group and specific enzymes or receptors. The propanoic acid moiety facilitates hydrogen bonding and electrostatic interactions that contribute to the compound's biological activity.

Wirkmechanismus

The mechanism of action of 3-(2,5-Difluorophenoxy)propanoic acid involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The propanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Substituent Position and Electronic Effects

- 3-(3,5-Difluorophenyl)propionic acid (CAS 1958125-88-6):

Substitution at the meta positions (C3 and C5) reduces steric hindrance near the carboxylic acid group compared to the ortho-substituted target compound. Meta-fluorine atoms still impart EWGs but may alter dipole moments and binding affinities in receptor-ligand interactions . - 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (CAS 69888-90-0): Replacing the ortho-fluorine with a methoxy group introduces an electron-donating group (EDG), which decreases acidity (pKa ~4.5–5.0 vs. ~2.8–3.2 for the target compound) and enhances solubility in polar solvents .

Functional Group Additions

- 3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid (CAS 1506224-96-9): The addition of a hydroxyl group at the α-position increases hydrogen-bonding capacity, improving aqueous solubility (logP ~1.2 vs. ~2.5 for the target compound). However, this modification may reduce metabolic stability due to susceptibility to oxidation .

Physicochemical Properties

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | logP (Predicted) | Acidity (pKa) |

|---|---|---|---|---|---|

| 3-(2,5-Difluorophenyl)propanoic acid | C₉H₈F₂O₂ | 2,5-difluorophenyl | N/A | ~2.5 | ~2.8–3.2 |

| 3-(3,5-Difluorophenyl)propionic acid | C₉H₈F₂O₂ | 3,5-difluorophenyl | N/A | ~2.7 | ~3.0–3.4 |

| 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | C₁₀H₁₁FO₃ | 5-fluoro, 2-methoxyphenyl | N/A | ~1.8 | ~4.5–5.0 |

| 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid | C₁₂H₁₆O₇ | 2,4'-dihydroxy, 3',5'-dimethoxy | N/A | ~0.9 | ~4.0–4.5 |

Key Observations :

- Fluorine substitution consistently lowers pKa values compared to methoxy- or hydroxyl-containing analogs.

- LogP values correlate with substituent polarity: hydroxyl and methoxy groups reduce lipophilicity, enhancing solubility .

Biologische Aktivität

3-(2,5-Difluorophenoxy)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and case studies.

- Molecular Formula : C9H8F2O3

- Molar Mass : 188.16 g/mol

- CAS Number : 844648-19-7

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : 2,5-difluorophenol and propanoic acid derivatives.

- Reaction Conditions : The reaction is often conducted in the presence of catalysts at elevated temperatures to enhance yield.

- Yield : Reports indicate yields can reach up to 86% under optimized conditions .

This compound exhibits its biological activity primarily through modulation of specific molecular targets. The difluorophenoxy group enhances lipophilicity, facilitating cellular membrane penetration and interaction with various enzymes and receptors.

Therapeutic Potential

Research indicates that this compound may possess:

- Anti-inflammatory Properties : Similar to COX-2 inhibitors, it may reduce inflammation by modulating prostaglandin synthesis .

- Antimicrobial Activity : Studies have shown that related compounds exhibit significant antibacterial properties against various pathogens .

Study on Anti-inflammatory Effects

A study evaluated the effects of this compound on inflammation in a rodent model. The results demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 75 ± 5* |

| IL-6 (pg/mL) | 200 ± 15 | 90 ± 10* |

*Significant at p < 0.05 compared to control.

Antimicrobial Activity Assessment

In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted.

| Compound | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Nimesulide | Very High | Low |

| Aspirin | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.